3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol
Description
The compound 3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol is a heterocyclic derivative featuring an imidazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a 4,6-dimethylpyrimidin-2-ylamino group at position 2, and a hydroxyl group at position 2.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)12-5-6-13(24-3)14(8-12)25-4/h5-9,23H,1-4H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVVBEPOPCLNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC(=C(C=C3)OC)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on structurally related aminoimidazole derivatives synthesized as agonists of G-protein-coupled bile acid receptor 1 (GPBAR1). Below is a systematic comparison based on substituent variations, synthetic pathways, and physicochemical properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Substituent Chemistry: The target compound substitutes the benzylsulfanyl group (e.g., in Compound 11) with a 4,6-dimethylpyrimidin-2-ylamino group. The hydroxyl group at position 4 may confer higher polarity and solubility relative to sulfur-containing analogs like Compound 11, which could influence bioavailability .
Synthetic Complexity: Compounds in the evidence (e.g., Compound 21 ) require multi-step protocols involving microwave-assisted synthesis, T3P® coupling reagents, and flash chromatography. The target compound’s pyrimidinylamino group might necessitate nucleophilic substitution or Buchwald-Hartwig amination, increasing synthetic complexity compared to benzylsulfanyl derivatives .
Biological Activity :
- Fluorinated analogs (e.g., Compound 11) exhibit GPBAR1 agonism with sub-micromolar EC₅₀ values, critical for metabolic regulation . The target compound’s pyrimidine moiety may shift activity toward kinase inhibition (e.g., JAK/STAT pathways) due to pyrimidine’s role in ATP-binding pocket interactions.
Physicochemical Properties :
- LogP Predictions : The dimethylpyrimidine group likely reduces lipophilicity (predicted LogP ~2.5) compared to fluorine-rich analogs (LogP ~3.8–4.2 in Compound 11), aligning with improved aqueous solubility .
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target compound’s synthesis, spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR), or biological assays are available in the provided materials. Comparisons rely on structural analogs and computational predictions.
- Inference-Based Analysis : The pyrimidine substitution likely enhances metabolic stability relative to thioether-linked compounds, as seen in kinase inhibitors like imatinib .
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